molecular formula C16H12O5 B191992 Obtusifolin CAS No. 477-85-0

Obtusifolin

Cat. No. B191992
CAS RN: 477-85-0
M. Wt: 284.26 g/mol
InChI Key: NYRXUBDGDSRBGB-UHFFFAOYSA-N
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Description

Obtusifolin is an anthraquinone extracted from the seeds of Senna obtusifolia . It has been found to exhibit several biological activities, including anti-inflammatory functions . It could potentially be used as a drug component to relieve symptoms of conditions like osteoarthritis .


Molecular Structure Analysis

The molecular formula of Obtusifolin is C16H12O5, and it has a molecular weight of 284.26 .


Physical And Chemical Properties Analysis

Obtusifolin is a solid substance that should be stored at -20°C .

Scientific Research Applications

1. Inhibition of CYP1A2 Enzyme

  • Application Summary: Obtusifolin, a major anthraquinone component present in the seeds of Cassia tora, has been found to have potent and selective inhibitory effects on CYP1A2 enzymes, which are responsible for activating procarcinogens .
  • Methods of Application: P450-selective substrates were incubated with human liver microsomes (HLMs) or recombinant CYP1A1 and CYP1A2 in the presence of obtusifolin and its four analogs. After incubation, the samples were analyzed using liquid chromatography-tandem mass spectrometry .
  • Results: Obtusifolin potently and selectively inhibited CYP1A2-mediated phenacetin O-deethylation (POD) with a Ki value of 0.031 µM in a competitive inhibitory manner in HLMs, whereas it exhibited negligible inhibitory effect against other P450s (IC50 > 28.6 µM) .

2. Treatment of Osteoarthritis

  • Application Summary: Obtusifolin, an anthraquinone extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby seeds, has anti-inflammatory functions and could be used as a drug component to relieve OA symptoms .
  • Methods of Application: In vitro, interleukin (IL)-1β (1 ng/mL)-treated mouse chondrocytes were co-treated with obtusifolin at different concentrations. The expression of matrix metalloproteinase (Mmp) 3, Mmp13, cyclooxygenase 2 (Cox2), and signaling proteins was measured by polymerase chain reaction and Western blotting; collagenase activity and the PGE 2 level were also determined .
  • Results: Obtusifolin inhibited Mmp3, Mmp13, and Cox2 expression to levels similar to or more than those after treatment with celecoxib. Additionally, obtusifolin decreased collagenase activity and the PGE 2 level .

3. Improvement of Eyesight

  • Application Summary: Obtusifolin is the major active ingredient of Catsia tora L., which possesses the activity of improving eyesight and protecting the optic nerve .

4. Antidiabetic Activity

  • Application Summary: Obtusifolin has been found to possess antidiabetic properties, making it a potential therapeutic agent for the treatment of diabetes .

5. Antimicrobial Activity

  • Application Summary: Obtusifolin has been found to possess antimicrobial properties, making it a potential therapeutic agent for the treatment of various infections .

6. Neuroprotective Properties

  • Application Summary: Obtusifolin has been found to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

4. Anti-obesity Activity

  • Application Summary: Obtusifolin from Cassia tora has been found to possess anti-obesity activity that regulates lipid metabolism and is used to treat obesity .

5. Antioxidant Activity

  • Application Summary: Obtusifolin has been found to possess antioxidant properties, making it a potential therapeutic agent for the treatment of various conditions related to oxidative stress .

6. Hepatoprotective Properties

  • Application Summary: Obtusifolin has been found to possess hepatoprotective properties, making it a potential therapeutic agent for the treatment of various liver diseases .

Safety And Hazards

Obtusifolin is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Obtusifolin has shown potent and selective inhibitory effects against CYP1A, indicating potential chemopreventive effects . Future research could evaluate the in vivo chemopreventive effects of Obtusifolin .

properties

IUPAC Name

2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRXUBDGDSRBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197254
Record name Obtusifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obtusifolin

CAS RN

477-85-0
Record name Obtusifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Obtusifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obtusifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
567
Citations
DH Kim, SK Hyun, BH Yoon, JH Seo… - Journal of …, 2009 - jstage.jst.go.jp
… Next, to determine if obtusifolin, the aglycone of obtusifolin, also has an ameliorating effect … -obtusifolin, we tested the effect of obtusifolin on the passive avoidance task. Obtusifolin was …
Number of citations: 33 www.jstage.jst.go.jp
Y Tang, Z Zhong - Cell biochemistry and biophysics, 2014 - Springer
… Findings indicate that obtusifolin has antioxidant properties. The aim of this study was to evaluate the possible protective effects of obtusifolin against oxidative damage in diabetic …
Number of citations: 20 link.springer.com
LF Wang, ZY Yan, YL Li, YH Wang… - International Journal …, 2019 - ncbi.nlm.nih.gov
… Obtusifolin could reduce cell viability under hypoxic conditions and arrest cells in … obtusifolin-fed dogs and rabbits was significantly elevated[8]. Therefore, we speculate that Obtusifolin …
Number of citations: 7 www.ncbi.nlm.nih.gov
BS Choi, Y Kim, JS Choi, HJ Lee… - Phytotherapy …, 2019 - Wiley Online Library
We investigated whether obtusin, obtusifolin, and cassiaside isolated from the seeds of Cassia obtusifolia inhibit the gene expression and production of airway mucin 5AC (MUC5AC). …
Number of citations: 19 onlinelibrary.wiley.com
M Takido - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
… in glacial acetic acid, obtusifolin or nor~obtusifolin forms a reduction product which gives … Thus, nor—obtusifolin (111) should be a B~hydroxy1ated chrysophanol. Nor—obtusifolin is a …
Number of citations: 49 www.jstage.jst.go.jp
Y Tang, ZY Zhong, YF Liu… - Molecular Medicine …, 2018 - spandidos-publications.com
… of obtusifolin was investigated in human umbilical vein endothelial cells. The results from flow cytometry analysis revealed that pretreatment with obtusifolin … with obtusifolin reduced the …
Number of citations: 6 www.spandidos-publications.com
ZW He, W Wei, SP Li, Q Ling, KJ Liao… - Biological and …, 2014 - jstage.jst.go.jp
… administration of obtusifolin and gluco-obtusifolin (0.25… obtusifolin and gluco-obtusifolin significantly inhibited these effects. Our results demonstrate that obtusifolin and gluco-obtusifolin …
Number of citations: 30 www.jstage.jst.go.jp
J Nam, DW Seol, CG Lee, G Wee, S Yang, CH Pan - Pharmaceuticals, 2021 - mdpi.com
… the effects of obtusifolin on OA inflammation. In vitro… obtusifolin effectively reduces cartilage damage via the regulation of MMPs and Cox2 expression. Hence, we suggest that obtusifolin …
Number of citations: 7 www.mdpi.com
SY Zhuang, ML Wu, PJ Wei, ZP Cao, P Xiao… - Planta …, 2016 - thieme-connect.com
… Furthermore, obtusifolin treatment … that obtusifolin may improve hyperlipidemia by enhancing antioxidant activity. This study indicates a potential therapeutic importance of obtusifolin for …
Number of citations: 12 www.thieme-connect.com
EJ Park, K Park, P Durai, KY Kim, SY Park, J Kwon… - Pharmaceutics, 2022 - mdpi.com
… Obtusifolin, a major anthraquinone component present in the … We aimed to evaluate the inhibitory effects of obtusifolin and … CYP1A2 in the presence of obtusifolin and its four analogs. …
Number of citations: 1 www.mdpi.com

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